Cas no 4263-88-1 ((±)-Pinoresinol)

(±)-Pinoresinol structure
(±)-Pinoresinol structure
Product Name:(±)-Pinoresinol
CAS-nummer:4263-88-1
MF:C20H22O6
MW:358.385086536407
CID:1080586
PubChem ID:234817
Update Time:2025-11-02

(±)-Pinoresinol Chemische en fysische eigenschappen

Naam en identificatie

    • (±)-Pinoresinol
    • Pinoresinol
    • (+/-)-Pinoresinol
    • pinoresinol monomethyl ether
    • bmse010297
    • CHEMBL2252392
    • (+)-Pinoresinol, 4,4'-((1S,3aR,4S,6aR)-Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
    • 7452-03-1
    • 4-[(3S,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
    • SCHEMBL122106
    • 4263-88-1
    • Phenol,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2-methoxy-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
    • HMS3347E17
    • 4-[6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
    • H1692
    • D91065
    • 4,4'-[(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
    • B0005-188759
    • 4,4'-(Hexahydrofuro[3,4-c]furan-1,4-diyl)bis(2-methoxyphenol)
    • NSC35444
    • 4,4'-[Hexahydrofuro[3,4-c]furan-1,4-diyl]bis(2-methoxyphenol)
    • NCGC00488784-01
    • 4-(6-(4-Hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2-methoxyphenol
    • Inchi: 1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3
    • InChI-sleutel: HGXBRUKMWQGOIE-UHFFFAOYSA-N
    • LACHT: O1CC2C(C3C=CC(=C(C=3)OC)O)OCC2C1C1C=CC(=C(C=1)OC)O

Berekende eigenschappen

  • Exacte massa: 358.14200
  • Monoisotopische massa: 358.14163842g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 431
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 77.4Ų

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.287±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 144-145 ºC
  • Kookpunt: 556.5±50.0 °C at 760 mmHg
  • Vlampunt: 290.4±30.1 °C
  • Oplosbaarheid: Very 微溶 (0.14 g/L) (25 ºC),
  • PSA: 77.38000
  • LogboekP: 3.19020
  • Dampfdruk: 0.0±1.6 mmHg at 25°C

(±)-Pinoresinol Beveiligingsinformatie

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